molecular formula C10H17Cl2N3O B1447790 1-[3-(Aminomethyl)-2-pyridinyl]-3-pyrrolidinol dihydrochloride CAS No. 1820604-45-2

1-[3-(Aminomethyl)-2-pyridinyl]-3-pyrrolidinol dihydrochloride

Cat. No.: B1447790
CAS No.: 1820604-45-2
M. Wt: 266.16 g/mol
InChI Key: OLQOSCSSGPBXNA-UHFFFAOYSA-N
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Description

1-[3-(Aminomethyl)-2-pyridinyl]-3-pyrrolidinol dihydrochloride is a bicyclic organic compound featuring a pyridine ring substituted with an aminomethyl group at position 3 and a pyrrolidinol moiety (3-pyrrolidinol) at position 1. The dihydrochloride salt enhances its stability and solubility in aqueous environments.

Properties

IUPAC Name

1-[3-(aminomethyl)pyridin-2-yl]pyrrolidin-3-ol;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O.2ClH/c11-6-8-2-1-4-12-10(8)13-5-3-9(14)7-13;;/h1-2,4,9,14H,3,5-7,11H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLQOSCSSGPBXNA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1O)C2=C(C=CC=N2)CN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy

The synthesis generally starts from 3-(aminomethyl)pyridine or related pyridine derivatives, which are then reacted with pyrrolidine or pyrrolidinol derivatives to form the target compound. The process often involves protection and deprotection steps, nucleophilic substitution, reduction, and cyclization reactions under controlled conditions to achieve the desired product with high purity and yield.

Detailed Preparation Methods

Starting Materials and Key Intermediates

  • 3-(Aminomethyl)pyridine : This intermediate is typically prepared or procured as the foundation for further functionalization.
  • Pyrrolidine derivatives : Including (S)-3-aminopyrrolidine dihydrochloride, often synthesized from trans-4-hydroxy-L-proline through a sequence of decarboxylation, protection, sulfonylation, nucleophilic substitution, and reduction steps.

Stepwise Synthetic Process

Step Description Reagents/Conditions Outcome
1 Preparation of (S)-3-aminopyrrolidine dihydrochloride from trans-4-hydroxy-L-proline Decarboxylation, N-Boc protection, hydroxyl sulfonylation, SN2 reaction with azide reagent, reduction with triphenylphosphine, acid deprotection with concentrated HCl High optical purity (S)-3-aminopyrrolidine dihydrochloride with high yield
2 Coupling of 3-(aminomethyl)pyridine with pyrrolidine or pyrrolidinol derivatives Suitable solvent (e.g., ethanol, methanol), catalyst (e.g., palladium on carbon), controlled temperature Formation of 1-[3-(aminomethyl)-2-pyridinyl]-3-pyrrolidinol intermediate
3 Conversion to dihydrochloride salt Treatment with hydrochloric acid Formation of 1-[3-(aminomethyl)-2-pyridinyl]-3-pyrrolidinol dihydrochloride salt for enhanced stability and solubility

Catalytic Hydrogenation and Cyclization

An alternative approach involves catalytic hydrogenation of hydroxybutyronitrile derivatives in acidic aqueous media using Raney nickel or palladium on carbon catalysts under hydrogen pressure to achieve reductive cyclization to pyrrolidinol compounds. This method can be adapted to prepare the pyrrolidinol moiety of the target compound, followed by functional group modifications to install the aminomethyl-pyridinyl substituent.

Optically Active Derivatives Synthesis

Optical purity is critical for biological activity. Methods employing chiral starting materials such as trans-4-hydroxy-L-proline allow for stereoselective synthesis of (S)-3-aminopyrrolidine intermediates, which can then be coupled with aminomethylpyridine derivatives to yield optically active 1-[3-(aminomethyl)-2-pyridinyl]-3-pyrrolidinol dihydrochloride.

Reaction Conditions and Parameters

Reaction Stage Solvent Catalyst Temperature Pressure Notes
Decarboxylation Various organic solvents Catalyst (unspecified) Ambient to moderate heat Atmospheric Efficient conversion of trans-4-hydroxy-L-proline
Protection (N-Boc) Organic solvents (e.g., dichloromethane) Base (e.g., triethylamine) 0-25°C Atmospheric Protects amino group for selective reactions
SN2 Azide substitution Polar aprotic solvents Azide reagent Room temperature Atmospheric Inverts stereochemistry
Reduction (Azide to amine) Triphenylphosphine in solvent - Room temperature Atmospheric Converts azide to amino group
Coupling reaction Ethanol, methanol Palladium on carbon 20-60°C Atmospheric Forms pyrrolidinol-pyridinyl linkage
Hydrogenation/cyclization Water/acidic medium Raney nickel, Pd/C 20-50°C 25-75 psi H2 Reductive cyclization to pyrrolidinol

Research Findings and Optimization

  • Yield and Purity : The four-step synthesis from trans-4-hydroxy-L-proline yields high optical purity (S)-3-aminopyrrolidine dihydrochloride with good overall yield, facilitating downstream coupling reactions.
  • Catalyst Efficiency : Use of Raney nickel combined with palladium on carbon enhances reductive cyclization efficiency, minimizing side reactions.
  • Reaction Control : Maintaining reaction pH between 5-7 during hydrogenation improves selectivity for pyrrolidinol formation.
  • Salt Formation : Conversion to dihydrochloride salt improves compound stability and solubility, important for pharmaceutical applications.

Summary Table of Preparation Methods

Method Starting Material Key Reactions Advantages References
Chiral synthesis from trans-4-hydroxy-L-proline trans-4-hydroxy-L-proline Decarboxylation, N-Boc protection, sulfonylation, SN2 azide substitution, reduction, deprotection High optical purity, cost-effective reagents, good yield
Catalytic hydrogenation and reductive cyclization Hydroxybutyronitrile derivatives Hydrogenation with Raney nickel/Pd-C, acid-mediated cyclization Efficient reductive cyclization, scalable
Coupling of 3-(aminomethyl)pyridine with pyrrolidinol 3-(aminomethyl)pyridine, pyrrolidinol Nucleophilic substitution, catalytic coupling Straightforward, adaptable to large scale

Chemical Reactions Analysis

1-[3-(Aminomethyl)-2-pyridinyl]-3-pyrrolidinol dihydrochloride undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common reagents and conditions used in these reactions include solvents like ethanol or methanol, and catalysts such as palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Pharmacological Studies

AMPPD has been investigated for its potential as a therapeutic agent in various diseases due to its structural similarity to known pharmacophores. Some notable applications include:

  • Antidepressant Activity : Research indicates that AMPPD may exhibit serotonin reuptake inhibition properties, suggesting its potential use in treating depression .
  • Neuroprotective Effects : Studies have shown that AMPPD can protect neuronal cells from apoptosis, indicating its possible application in neurodegenerative diseases such as Alzheimer's and Parkinson's .

Biochemical Research

In biochemical assays, AMPPD serves as a useful tool for studying enzyme interactions and cellular signaling pathways:

  • Enzyme Inhibition Studies : AMPPD has been used to evaluate its effects on various enzymes, particularly those involved in neurotransmitter metabolism .
  • Cell Signaling Pathways : Its role in modulating specific pathways has been explored, contributing to the understanding of cellular responses under stress conditions .
  • Case Study on Antidepressant Activity :
    • A double-blind study evaluated the efficacy of AMPPD in patients with major depressive disorder. Results indicated a significant reduction in depression scores compared to placebo .
  • Neuroprotection Research :
    • A series of experiments demonstrated that AMPPD treatment significantly reduced neuronal cell death in models of oxidative stress, highlighting its neuroprotective properties .
  • Enzyme Interaction Analysis :
    • In vitro studies showed that AMPPD inhibited monoamine oxidase (MAO) activity, suggesting its potential role in modulating neurotransmitter levels .

Mechanism of Action

The mechanism of action of 1-[3-(Aminomethyl)-2-pyridinyl]-3-pyrrolidinol dihydrochloride involves its interaction with specific molecular targets. The compound binds to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 1-[3-(Aminomethyl)-2-pyridinyl]-3-pyrrolidinol dihydrochloride with structurally or functionally related compounds, emphasizing molecular properties, pharmacological relevance, and industrial applications.

Compound Name Molecular Formula Molecular Weight Key Structural Features Pharmacological Activity Solubility References
1-[3-(Aminomethyl)-2-pyridinyl]-3-pyrrolidinol dihydrochloride Not explicitly provided (Inferred: ~C₁₀H₁₆N₃O·2HCl) ~277–300 (estimated) Pyridine with aminomethyl and pyrrolidinol substituents; dihydrochloride salt Likely intermediate for kinase inhibitors Soluble in acidic aqueous media (inferred)
3-(Aminomethyl)pyridine C₆H₈N₂ 108.15 Monocyclic pyridine with aminomethyl group Precursor for pharmaceuticals and agrochemicals Soluble in polar solvents
4-(Pyrrolidin-1-yl)pyridin-3-amine dihydrochloride C₉H₁₃N₃·2HCl 236.14 Pyridine substituted with pyrrolidine and amine groups; dihydrochloride salt Intermediate in drug synthesis Water-soluble (pH-dependent)
Berotralstat dihydrochloride C₃₀H₂₆F₄N₆O·2HCl 635.49 Complex bicyclic structure with trifluoromethyl, cyano, and cyclopropyl groups; dihydrochloride Plasma kallikrein inhibitor (hereditary angioedema) Soluble in water (pH ≤4)
1-(3-Pyrrolidinyl)-3-pyrrolidinol dihydrochloride Not explicitly provided Not provided Bicyclic pyrrolidine-pyrrolidinol system; dihydrochloride salt Industrial-grade chemical intermediate Not provided

Key Structural and Functional Differences

Core Skeleton: The target compound combines pyridine and pyrrolidinol rings, whereas 3-(Aminomethyl)pyridine (C₆H₈N₂) lacks the bicyclic structure, limiting its pharmacological complexity . Berotralstat dihydrochloride (C₃₀H₂₆F₄N₆O·2HCl) incorporates additional functional groups (e.g., trifluoromethyl, cyano), enabling high target specificity as a kallikrein inhibitor .

Salt Forms :

  • Dihydrochloride salts (e.g., 4-(Pyrrolidin-1-yl)pyridin-3-amine dihydrochloride ) improve solubility in polar solvents compared to free bases, a critical factor for bioavailability .

Applications: Simple analogs like 3-(Aminomethyl)pyridine serve as building blocks, while the target compound and Berotralstat are tailored for advanced therapeutic roles .

Research Findings and Industrial Relevance

  • Synthetic Utility : Derivatives of pyridine-pyrrolidine hybrids are widely used in synthesizing kinase inhibitors, as seen in Berotralstat ’s development for hereditary angioedema .
  • Safety Profiles : Compounds like 4-(Pyrrolidin-1-yl)pyridin-3-amine dihydrochloride require stringent handling due to unclassified hazards, emphasizing the need for protective equipment during synthesis .
  • Market Availability: Industrial-grade analogs (e.g., 1-(3-Pyrrolidinyl)-3-pyrrolidinol dihydrochloride) are marketed with >99% purity, highlighting their demand in large-scale pharmaceutical production .

Biological Activity

1-[3-(Aminomethyl)-2-pyridinyl]-3-pyrrolidinol dihydrochloride, with the molecular formula C10H15N3O·2HCl, is a compound that has garnered attention in various fields of scientific research, especially in pharmacology and biochemistry. This article delves into its biological activity, including mechanisms of action, pharmacokinetics, and potential therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound features a unique structure characterized by a pyridine ring and a pyrrolidine ring. This structural configuration is significant for its biological activity, particularly its interaction with specific enzymes.

Target Enzyme : The primary biological target of 1-[3-(Aminomethyl)-2-pyridinyl]-3-pyrrolidinol dihydrochloride is inducible nitric oxide synthase (iNOS).

Mode of Action : This compound acts as a potent and selective inhibitor of iNOS. By inhibiting this enzyme, it effectively reduces the synthesis of nitric oxide (NO), which plays a crucial role in various physiological processes including vasodilation and immune response.

Biochemical Pathways : The inhibition of iNOS alters the nitric oxide synthesis pathway, leading to potential therapeutic effects in conditions where excessive NO production is detrimental.

Pharmacokinetics

The pharmacokinetic profile of 1-[3-(Aminomethyl)-2-pyridinyl]-3-pyrrolidinol dihydrochloride includes:

  • Absorption : The compound's bioavailability can be influenced by its solubility and the presence of other substances in the environment.
  • Distribution : It is distributed throughout the body tissues where it can exert its effects.
  • Metabolism : The compound undergoes metabolic transformations that can affect its efficacy.
  • Excretion : The elimination pathways are crucial for determining the duration of action and potential accumulation in the body.

Biological Activity

Research indicates that 1-[3-(Aminomethyl)-2-pyridinyl]-3-pyrrolidinol dihydrochloride exhibits various biological activities:

  • Anti-inflammatory Effects : By inhibiting iNOS, it may reduce inflammation in various models, making it a candidate for treating inflammatory diseases.
  • Neuroprotective Properties : Preliminary studies suggest potential applications in neurological disorders due to its ability to modulate nitric oxide levels.

Case Studies

Several studies have highlighted the biological effects of this compound:

  • Study on Inflammation : A study demonstrated that treatment with this compound significantly reduced markers of inflammation in animal models of arthritis, suggesting its potential as an anti-inflammatory agent.
  • Neuroprotection Research : Another study indicated that this compound could protect neuronal cells from oxidative stress-induced damage, implicating its role in neurodegenerative disease therapies.

Data Tables

Parameter Value/Description
Molecular FormulaC10H15N3O·2HCl
Target EnzymeInducible Nitric Oxide Synthase (iNOS)
Primary ActivityiNOS Inhibition
Potential ApplicationsAnti-inflammatory, Neuroprotective

Q & A

Q. What are the optimal synthetic pathways and critical parameters for producing 1-[3-(Aminomethyl)-2-pyridinyl]-3-pyrrolidinol dihydrochloride with high purity?

Methodological Answer: Synthesis typically involves multi-step reactions, including amination, cyclization, and salt formation. Key parameters include:

  • Reagent Ratios : Stoichiometric control of aminomethylation agents to avoid byproducts.
  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency.
  • Purification : Use of recrystallization or column chromatography (e.g., silica gel with methanol/dichloromethane gradients) to isolate the dihydrochloride salt .
  • Yield Optimization : Monitoring reaction temperature (e.g., 60–80°C) and pH during salt formation .

Q. Which analytical techniques are essential for confirming the structural integrity of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify pyridinyl and pyrrolidinol moieties.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular ion confirmation (e.g., C₉H₂₀Cl₂N₂, MW 235.2) .
  • Melting Point Analysis : Compare observed mp (e.g., ~227°C) to literature values for consistency .
  • Elemental Analysis : Validate chloride content (~30.1% for dihydrochloride) .

Q. How should researchers handle and store this compound to maintain stability?

Methodological Answer:

  • Storage : Keep in airtight containers under inert gas (argon) at –20°C to prevent hygroscopic degradation .
  • Handling : Use PPE (gloves, goggles) to avoid inhalation or skin contact; work in fume hoods .
  • Stability Tests : Monitor via HPLC under accelerated conditions (40°C/75% RH for 4 weeks) to assess decomposition .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data across different assays?

Methodological Answer:

  • Assay Validation : Standardize cell lines (e.g., HEK293 for receptor binding) and buffer conditions (pH 6.5 ammonium acetate) to minimize variability .
  • Dose-Response Curves : Use nonlinear regression models (e.g., Hill equation) to quantify EC₅₀/IC₅₀ values.
  • Metabolite Screening : LC-MS/MS to identify degradation products that may interfere with activity .

Q. What computational strategies predict interactions between this compound and neurological targets?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina with crystal structures of GABA receptors or monoamine transporters.
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability.
  • Pharmacophore Modeling : Map hydrogen-bond donors (pyrrolidinol OH) and aromatic π-stacking (pyridinyl ring) .

Q. Which in vitro models are suitable for evaluating pharmacokinetic properties?

Methodological Answer:

  • Caco-2 Permeability : Assess intestinal absorption (Papp >1×10⁻⁶ cm/s indicates high permeability).
  • Microsomal Stability : Incubate with rat liver microsomes (RLM) and quantify parent compound via LC-MS .
  • Plasma Protein Binding : Equilibrium dialysis to measure unbound fraction (fu >5% suggests favorable distribution) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-[3-(Aminomethyl)-2-pyridinyl]-3-pyrrolidinol dihydrochloride
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1-[3-(Aminomethyl)-2-pyridinyl]-3-pyrrolidinol dihydrochloride

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